5a,5b,8,8,11a,13b-Hexamethyl-3-octan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene
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Overview
Description
17alpha(H),21beta(H)-22RS-PENTAKISHOMOHOPANE is a pentacyclic triterpenoid compound belonging to the hopane family. These compounds are known for their complex molecular structures, which include four cyclohexane rings and one cyclopentane ring. The specific stereochemistry of 17alpha(H),21beta(H)-22RS-PENTAKISHOMOHOPANE is characterized by the hydrogen atoms at positions 17 and 21 being in the alpha and beta configurations, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17alpha(H),21beta(H)-22RS-PENTAKISHOMOHOPANE typically involves the cyclization of squalene, a linear triterpene, through a series of enzymatic reactions. The process begins with the formation of oxidosqualene, which undergoes cyclization to form the hopane skeleton. This is followed by a series of rearrangements and reductions to achieve the final stereochemistry .
Industrial Production Methods: Industrial production of 17alpha(H),21beta(H)-22RS-PENTAKISHOMOHOPANE often involves microbial fermentation using bacteria that naturally produce hopanoids. Genetic engineering techniques can be employed to enhance the yield and purity of the desired compound. The fermentation process is followed by extraction and purification steps to isolate 17alpha(H),21beta(H)-22RS-PENTAKISHOMOHOPANE .
Chemical Reactions Analysis
Types of Reactions: 17alpha(H),21beta(H)-22RS-PENTAKISHOMOHOPANE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the molecule.
Reduction: Reduction reactions can be used to modify the degree of saturation in the molecule.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce more saturated hopanoids .
Scientific Research Applications
17alpha(H),21beta(H)-22RS-PENTAKISHOMOHOPANE has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the biosynthesis and chemical transformations of triterpenoids.
Biology: The compound is studied for its role in the cell membranes of certain bacteria, where it contributes to membrane stability and function.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used as a biomarker in petroleum geology to trace the origin and maturation of crude oil
Mechanism of Action
The mechanism of action of 17alpha(H),21beta(H)-22RS-PENTAKISHOMOHOPANE involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, enhancing membrane stability and fluidity. This interaction is crucial for the survival of certain bacteria under extreme environmental conditions. The molecular targets include membrane lipids and proteins involved in maintaining membrane integrity .
Comparison with Similar Compounds
- 17alpha(H),21beta(H)-Hopane
- 17alpha(H),21beta(H)-Bishomohopanol
- 17beta(H),21beta(H)-30-Norhopane
Comparison: 17alpha(H),21beta(H)-22RS-PENTAKISHOMOHOPANE is unique due to its specific stereochemistry and the presence of additional carbon atoms compared to other hopanes. This structural uniqueness contributes to its distinct chemical properties and biological functions. For example, 17alpha(H),21beta(H)-Bishomohopanol has a hydroxyl group at position 29, which significantly alters its reactivity and solubility compared to 17alpha(H),21beta(H)-22RS-PENTAKISHOMOHOPANE .
Properties
Molecular Formula |
C35H62 |
---|---|
Molecular Weight |
482.9 g/mol |
IUPAC Name |
5a,5b,8,8,11a,13b-hexamethyl-3-octan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene |
InChI |
InChI=1S/C35H62/c1-9-10-11-12-14-25(2)26-17-22-32(5)27(26)18-23-34(7)29(32)15-16-30-33(6)21-13-20-31(3,4)28(33)19-24-35(30,34)8/h25-30H,9-24H2,1-8H3 |
InChI Key |
QERVLFOSJVTUEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
Origin of Product |
United States |
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